molecular formula C22H23ClN2O4 B11073997 1-(4-chlorophenyl)-7,7-dimethyl-3-(morpholin-4-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

1-(4-chlorophenyl)-7,7-dimethyl-3-(morpholin-4-ylcarbonyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No.: B11073997
M. Wt: 414.9 g/mol
InChI Key: VJBHDXORCJLTQY-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a morpholine carbonyl group, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a suitable catalyst, followed by the addition of morpholine and subsequent cyclization to form the hexahydroquinoline core. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(morpholine-4-carbonyl)-1,2,5,6-tetrahydroquinoline-2,5-dione: Similar structure but lacks the hexahydroquinoline core.

    7,7-Dimethyl-3-(morpholine-4-carbonyl)-1,2,5,6,7,8-hexahydroquinoline-2,5-dione: Similar structure but lacks the chlorophenyl group.

Uniqueness

1-(4-CHLOROPHENYL)-7,7-DIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE is unique due to the combination of its functional groups and the hexahydroquinoline core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-7,7-dimethyl-3-(morpholine-4-carbonyl)-6,8-dihydroquinoline-2,5-dione

InChI

InChI=1S/C22H23ClN2O4/c1-22(2)12-18-16(19(26)13-22)11-17(20(27)24-7-9-29-10-8-24)21(28)25(18)15-5-3-14(23)4-6-15/h3-6,11H,7-10,12-13H2,1-2H3

InChI Key

VJBHDXORCJLTQY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4)C(=O)C1)C

Origin of Product

United States

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